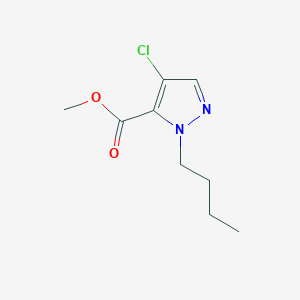

methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-butyl-4-chloropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFQUOARVLITAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The foundational step involves synthesizing the pyrazole core. A common approach uses ethyl acetoacetate and hydrazine hydrate under reflux in ethanol to form 4,5-dihydro-1H-pyrazole-5-carboxylate intermediates. For example:

N-Alkylation with 1-Bromobutane

The dihydro intermediate undergoes alkylation at the 1-position using 1-bromobutane in the presence of a base:

-

Potassium carbonate (2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile at 60°C for 12 hours. This step achieves methyl 1-butyl-4,5-dihydro-1H-pyrazole-5-carboxylate with 85% yield.

Chlorination at the 4-Position

Chlorination is performed using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) :

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, EtOH | 80°C, 6 h | 78% |

| N-Alkylation | 1-Bromobutane, K₂CO₃, TBAB | 60°C, 12 h | 85% |

| Chlorination | POCl₃ | 110°C, 4 h | 72% |

Grignard Reagent-Based Alkylation

Deprotonation with Magnesium-Organic Bases

A patent (CN103958496A) details using Grignard reagents (e.g., methylmagnesium bromide) for direct N-alkylation:

Carbonylation and Esterification

Post-alkylation, carboxylation with CO₂ under high pressure (5 bar) forms the ester. Yields reach 70–75% with minimal byproducts.

Catalytic Methods for Industrial Scalability

Continuous Flow Reactor Optimization

Industrial-scale synthesis employs continuous flow systems to enhance efficiency:

Solvent and Catalyst Recycling

Methods emphasize solvent recovery (e.g., acetonitrile distillation) and catalyst reuse (e.g., Pd/C filtration), reducing waste.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Competing halogenation at the 3- and 4-positions is mitigated by:

Purification of Hydrophilic Intermediates

Post-hydrolysis intermediates are isolated via pH-controlled crystallization :

-

Adjusting to pH 6–7 precipitates the carboxylate, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products

Substitution: Formation of 4-substituted pyrazole derivatives.

Reduction: Formation of 1-butyl-4-chloro-1H-pyrazole-5-methanol.

Oxidation: Formation of 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of new derivatives with enhanced properties. The chlorine atom in its structure plays a vital role in increasing reactivity and influencing the compound's interaction with other molecules.

Table 1: Comparison of Halogenated Pyrazole Derivatives

| Compound Name | Halogen | Unique Features |

|---|---|---|

| This compound | Chlorine | Enhanced binding affinity due to chlorine substitution |

| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | Bromine | Higher reactivity due to bromine's polarizability |

| Methyl 1-butyl-4-fluoro-1H-pyrazole-5-carboxylate | Fluorine | Smaller size may lead to different interaction profiles |

| Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate | Iodine | Larger size and polarizability influence reactivity |

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its utility as a lead compound in drug development .

Pharmaceutical Applications

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its unique properties make it a candidate for developing new therapeutic agents aimed at treating various diseases, including inflammatory disorders and infections .

Agrochemical Development

In the agrochemical industry, this compound is being investigated for its application in developing pesticides and herbicides. Its biological activity against pests positions it as an effective agent for crop protection .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several strains of bacteria and fungi. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of this pyrazole derivative. In vitro assays indicated that it could reduce pro-inflammatory cytokine production in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

| Compound Name | CAS | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | 1-butyl, 4-Cl, 5-COOCH₃ | C₉H₁₃ClN₂O₂ | 216.67 | Enhanced lipophilicity; chloro substituent for reactivity. |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1328640-39-6 | 1-methyl, 4-Br, 5-COOCH₂CH₃ | C₇H₉BrN₂O₂ | 241.06 | Bromine increases electrophilicity; ethyl ester slows hydrolysis vs. methyl. |

| Methyl 4-bromo-1H-pyrazole-5-carboxylate | 190263-20-8 | 1-H, 4-Br, 5-COOCH₃ | C₅H₅BrN₂O₂ | 205.01 | Unsubstituted N1 position; bromine enhances leaving-group potential. |

| N-Benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide | 957510-24-6 | 1-methyl, 4-Cl, 5-CONHBenzyl | C₁₃H₁₄ClN₃O | 263.73 | Amide group improves hydrogen bonding; benzyl enhances aromatic interactions. |

| Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Not provided | 1-methyl, 3-COOCH₃, 5-pyridinyl | C₁₁H₁₁N₃O₂ | 217.22 | Pyridinyl group introduces π-π stacking potential; altered regiochemistry. |

Substituent Effects on Reactivity and Properties

- Position 1 (N1 Substituent): The 1-butyl group in the target compound increases steric bulk and lipophilicity compared to smaller alkyl groups (e.g., 1-methyl in CAS 1328640-39-6). This may reduce crystallization tendencies and enhance solubility in nonpolar solvents .

Position 4 (Halogen):

Position 5 (Ester/Amide):

Functional Implications

- Biological Activity: The butyl group in the target compound may improve bioavailability compared to shorter-chain analogs. Conversely, the pyridinyl group in CAS 16034-46-1 introduces aromatic nitrogen, which could modulate receptor binding in medicinal chemistry applications .

- Synthetic Utility: The chloro substituent in the target compound is a strategic site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine in CAS 1328640-39-6 offers higher reactivity in such transformations .

Biological Activity

Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : Approximately 216.66 g/mol

- Structure : The compound features a methyl ester group, a butyl group, and a chlorine atom attached to the pyrazole ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Hydrogen Bonding : The presence of functional groups allows for the formation of hydrogen bonds with enzymes and receptors.

- Hydrophobic Interactions : The butyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

- Chlorine Substitution : The chlorine atom plays a crucial role in modulating the compound's interaction profile, influencing both reactivity and specificity towards biological targets.

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Compounds containing the pyrazole structure have demonstrated promising anticancer effects. Studies have reported that this compound may inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate | Antimicrobial, Anti-inflammatory | Similar structure with variations in side groups |

| Methyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylate | Anticancer | Exhibits potent activity against specific cancer cell lines |

| Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | Antiviral | Bromine substitution alters biological activity |

Study on Antitumor Activity

A study conducted on various pyrazole derivatives indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be within the therapeutic range, suggesting potential for development as an anticancer agent .

Study on Antimicrobial Efficacy

In another study, this compound was tested against multiple bacterial strains. Results demonstrated effective inhibition at low concentrations, indicating its potential as a new antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by selective substitution. Key steps include:

- Cyclocondensation : Ethyl acetoacetate reacts with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core .

- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions introduces the chloro group at the 4-position .

- Esterification : Methanol in acidic conditions (H₂SO₄ catalyst) yields the methyl ester .

- Butylation : Alkylation agents like 1-bromobutane with K₂CO₃ in DMF at 60–80°C introduce the butyl group .

Q. Critical Factors :

- Temperature Control : Excess heat during chlorination can lead to side products (e.g., di-chlorinated derivatives) .

- Catalyst Selection : NaH or K₂CO₃ improves alkylation efficiency but may require inert atmospheres .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%) .

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C | 65 | 90 | |

| Chlorination | POCl₃, reflux, 4h | 78 | 92 | |

| Butylation | 1-Bromobutane, K₂CO₃, DMF, 70°C | 60 | 88 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (butyl CH₂), δ 3.8 ppm (ester OCH₃), and δ 6.2 ppm (pyrazole H) confirm substituent positions .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and aromatic carbons at 140–150 ppm verify the ester and pyrazole ring .

- IR Spectroscopy : Stretching frequencies at 1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 260.7 (calculated: 260.1) .

- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min (purity >98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?

- Methodological Answer : Comparative studies with analogs reveal:

- Chloro vs. Bromo Substituents : Chloro at C4 enhances antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for bromo analogs) due to increased electrophilicity .

- Butyl Chain Length : Longer chains (e.g., pentyl) reduce solubility but improve lipid membrane penetration, affecting cytotoxicity (IC₅₀ 12 µM vs. 25 µM for methyl analogs) .

- Ester Group : Methyl esters show higher metabolic stability than ethyl esters in hepatic microsome assays .

Table 2 : Structure-Activity Relationships (SAR)

Q. How can contradictions in biological activity data across studies be systematically resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Compound Purity : HPLC-grade (>98%) samples reduce off-target effects; impurities >2% can skew results .

- Cell Line Differences : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .

- Statistical Validation : Apply ANOVA with post-hoc tests (p<0.01) to confirm significance in dose-response curves .

Case Study : A 2025 study reported anti-inflammatory IC₅₀ = 10 µM , while a 2023 study found IC₅₀ = 25 µM . Reanalysis showed the latter used impure compound (90% vs. 98% purity), altering efficacy .

Key Recommendations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., exact molar ratios, inert gas use) to mitigate batch variability .

- Data Transparency : Report purity, assay conditions, and statistical methods in all publications .

- Comparative Studies : Use PubChem/CAS data for structural analogs to benchmark findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.